Clavamox
Overview
Description
Clavamox, also known by its generic name amoxicillin clavulanate, is a combination drug that consists of two active ingredients: amoxicillin and clavulanate potassium . Amoxicillin is an antibiotic that falls under the penicillin family, while clavulanate potassium acts as a beta-lactamase inhibitor, enhancing the efficacy of amoxicillin . This compound is commonly prescribed by veterinarians to treat various bacterial infections in dogs and cats .
Synthesis Analysis
Clavulanate is a bicyclic β-lactam that does not possess either the penicillin or cephalosporin nucleus. It is a metabolite found in cultures of Streptomyces clavuligerus and was isolated during the early 1970s through a program of natural product screening designed to discover potential inhibitors of β-lactamases .Molecular Structure Analysis
The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .Chemical Reactions Analysis
The chemical formula of this compound is C24H27KN4O10S .Physical And Chemical Properties Analysis
Amoxicillin and clavulanic acid are suitable for administration via continuous infusion when prepared, stored, and administered in separate containers . Temperature significantly affects amoxicillin and clavulanic acid stability .Scientific Research Applications
Treatment of Otitis Media in Children : Clavamox has shown excellent efficacy and safety in treating otitis media in children. A postmarketing surveillance study demonstrated a high efficacy rate (95.2%) in treated subjects, with significant clinical improvement in major symptoms of otitis media. This indicates this compound's clinical usefulness in pediatric otitis media treatment (Sugita et al., 2007).
Genetic Transformation in Plants : In a study on genetic transformation of chrysanthemum, this compound was used to suppress Agrobacterium growth in infected plant explants. It was found to be the most suitable antibiotic for shoot regeneration, indicating its potential application in plant biotechnology (Naing et al., 2016).
Pharmacokinetics in Animals : Research on domestic chickens examined the pharmacokinetics of orally administered this compound. This study highlighted its implications in veterinary medicine, particularly in understanding drug residue and withdrawal recommendations for domestic chickens (Shannon et al., 2020).
Plant Regeneration : this compound was studied for its effects on in vitro plant regeneration. It demonstrated less inhibitory effects on shoot number per explant compared to other antibiotics, suggesting its usefulness in plant tissue culture and genetic transformation studies (Naing et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Despite its popular use for 40 years, few pharmacokinetic/pharmacodynamic (PK/PD) studies were undertaken to justify the doses and breakpoints currently in use for various infections . In the context of rising ESBL prevalence globally, empirical use of orally administered amoxicillin/clavulanate in UTI is questionable . Further studies are required to determine whether the effects seen within in vitro and in vivo animal studies have clinical significance .
properties
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHGNUUWCJZQHO-ZVDZYBSKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27KN4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79198-29-1 (parent) | |
Record name | Amoxicillin mixture with Clavulanate potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225477 | |
Record name | Amoxicillin mixture with Clavulanate potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74469-00-4 | |
Record name | Amoxicillin mixture with Clavulanate potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amoxicillin mixture with Clavulanate potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Clavamox is a combination of two active ingredients: amoxicillin and clavulanate potassium. [, , , , , , , , , ] Amoxicillin is a β-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps in peptidoglycan synthesis. Clavulanate potassium is a β-lactamase inhibitor, meaning it blocks the action of β-lactamase enzymes produced by some bacteria to resist β-lactam antibiotics. By combining amoxicillin with clavulanate potassium, this compound is effective against a broader range of bacteria, including those that are resistant to amoxicillin alone. [, , , , , , , , , ]
ANone: this compound is a combination product containing amoxicillin trihydrate and clavulanate potassium.
A: Yes, this compound has been successfully used as an alternative to carbenicillin or cefotaxime in Agrobacterium-mediated genetic transformation studies, particularly in chrysanthemum. [, ] It effectively suppresses Agrobacterium growth during the transformation process while demonstrating less inhibitory effects on plant regeneration compared to other antibiotics. [, ]
A: Studies have shown that this compound at a concentration of 125 mg/L is suitable for shoot regeneration and producing healthy shoots in chrysanthemum. [, ] This concentration effectively suppresses the growth of Agrobacterium in explants. []
A: Yes, a study demonstrated that a suspension of amoxicillin trihydrate-potassium clavulanate (this compound) is an effective monotherapy for treating feline eosinophilic plaques. [] Cats treated with this compound showed a statistically significant reduction in lesion size and bacterial infection compared to the placebo group. []
ANone: Dosage information is outside the scope of this scientific Q&A. Please consult a veterinarian for dosage recommendations.
A: High-performance liquid chromatography (HPLC) is a widely used technique to determine the concentration of both amoxicillin and clavulanate potassium simultaneously in various formulations. [, ]
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